

Application Note: ^1H NMR Analysis of Lithium Salicylate in DMSO- d_6

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Compound of Interest

Compound Name: *Lithium salicylate*

Cat. No.: *B1592833*

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Introduction

Lithium salicylate, the lithium salt of salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its characterization is crucial for quality control and formulation development in the pharmaceutical industry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of small molecules. This application note provides a detailed protocol for the acquisition and analysis of the ^1H NMR spectrum of **lithium salicylate** in deuterated dimethyl sulfoxide (DMSO- d_6).

Data Presentation

The ^1H NMR spectrum of **lithium salicylate** was acquired on a 400 MHz instrument in DMSO- d_6 . The resulting data, including chemical shifts (δ) in parts per million (ppm), peak multiplicities, integration values, and coupling constants (J) in Hertz (Hz), are summarized in the table below. The proton assignments correspond to the salicylate anion structure.

Table 1: ^1H NMR Data for **Lithium Salicylate** in DMSO- d_6 (400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~7.76	Doublet of doublets (dd)	1H	$J \approx 7.7, 1.6$ Hz	H-6
~7.28	Triplet of doublets (td)	1H	$J \approx 7.8, 1.7$ Hz	H-4
~6.79	Doublet of doublets (dd)	1H	$J \approx 8.3, 0.9$ Hz	H-3
~6.71	Triplet of doublets (td)	1H	$J \approx 7.4, 1.0$ Hz	H-5
~3.34	Singlet	-	-	H ₂ O (residual)
~2.50	Multiplet	-	-	DMSO-d ₅ (residual)

Note: The chemical shifts for the aromatic protons are approximate values determined from the spectral data. The signals for the hydroxyl (-OH) and carboxylate (-COO⁻) protons are often broad and may not be distinctly observed or could be exchanged with residual water in the solvent.

Experimental Protocols

A detailed methodology for the preparation of the NMR sample and the acquisition of the ¹H NMR spectrum is provided below.

1. Sample Preparation

- Materials:
 - Lithium salicylate powder
 - Deuterated dimethyl sulfoxide (DMSO-d₆), NMR grade
 - NMR tube (5 mm)

- Vortex mixer
- Pipette and tips
- Spatula
- Analytical balance
- Procedure:
 - Weigh approximately 5-10 mg of **lithium salicylate** directly into a clean, dry vial.
 - Add approximately 0.7 mL of DMSO-d6 to the vial using a clean pipette.
 - Securely cap the vial and vortex the mixture until the **lithium salicylate** is completely dissolved.
 - Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette. Ensure the solution height in the tube is at least 4-5 cm.
 - Cap the NMR tube securely.

2. NMR Data Acquisition

- Instrument: 400 MHz NMR Spectrometer
- Solvent: DMSO-d6
- Temperature: 298 K (25 °C)
- Parameters:
 - Pulse Program: A standard 1D proton pulse program (e.g., zg30).
 - Number of Scans: 16-64 scans (adjust as needed for desired signal-to-noise ratio).
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 3-4 seconds.

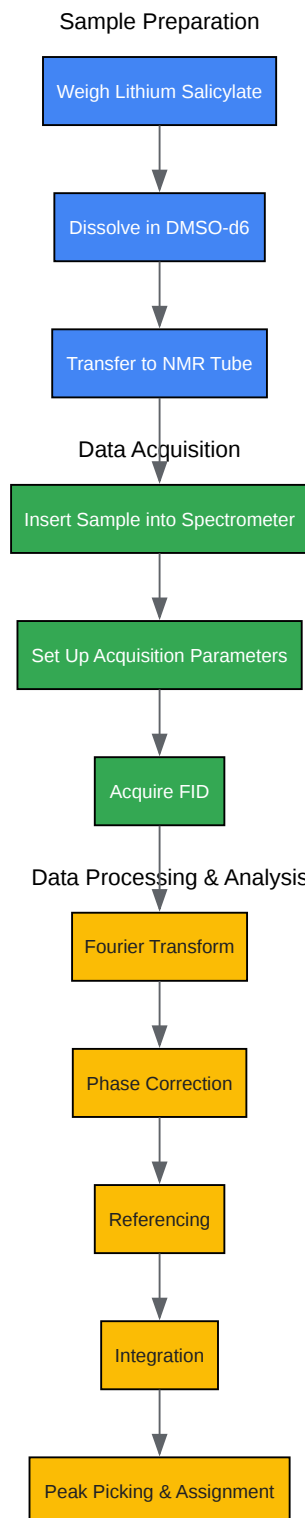
- Spectral Width: A range appropriate for proton NMR, typically -2 to 12 ppm.
- Referencing: The residual DMSO-d5 peak at δ 2.50 ppm is used as the internal reference.

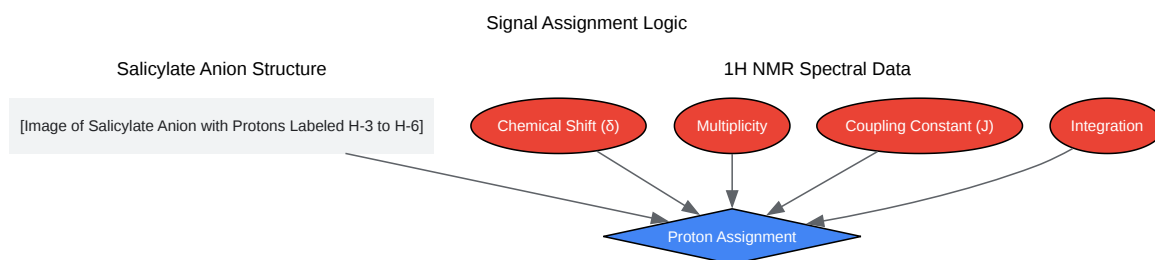
3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain a flat baseline.
- Calibrate the chemical shift axis by setting the residual DMSO-d5 peak to δ 2.50 ppm.
- Integrate the signals corresponding to the aromatic protons of **lithium salicylate**.
- Perform peak picking to determine the chemical shifts of all signals.
- Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

Mandatory Visualization

The following diagrams illustrate the logical relationships in the experimental workflow.

Experimental Workflow for ^1H NMR Analysis[Click to download full resolution via product page](#)Caption: Experimental Workflow for ^1H NMR Analysis of **Lithium Salicylate**.



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Caption: Logical Flow for the Assignment of 1H NMR Signals.

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